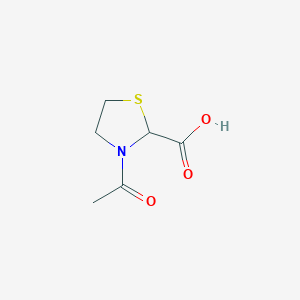
3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a propen-1-ol moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-ol typically involves the bromination of 2-methoxyphenylprop-2-en-1-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in ethanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylprop-2-en-1-ol derivatives.
Aplicaciones Científicas De Investigación
3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. The exact molecular targets and pathways involved in these processes are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Bromo-2-methoxyphenyl)propionic acid: Similar structure but with a carboxylic acid group instead of a propen-1-ol moiety.
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its propen-1-ol moiety allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H11BrO2 |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
(E)-3-(5-bromo-2-methoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H11BrO2/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h2-5,7,12H,6H2,1H3/b3-2+ |
Clave InChI |
PCOVKWGOIWCOBO-NSCUHMNNSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)Br)/C=C/CO |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylicacid](/img/structure/B13510671.png)


![(5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B13510699.png)

![2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid](/img/structure/B13510706.png)








